2-amino-6-cyclopropyl-4-(4-nitrophenyl)pyridine-3-carbonitrile
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Overview
Description
2-amino-6-cyclopropyl-4-(4-nitrophenyl)pyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with an amino group, a cyclopropyl group, a nitrophenyl group, and a carbonitrile group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-cyclopropyl-4-(4-nitrophenyl)pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-cyclopropyl-4-(4-nitrophenyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or amino derivatives.
Reduction: Formation of amine or hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-amino-6-cyclopropyl-4-(4-nitrophenyl)pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-amino-6-cyclopropyl-4-(4-nitrophenyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-diphenyl-pyridine-3-carbonitrile: Shares a similar pyridine core but with different substituents.
2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile: Contains similar functional groups but with additional complexity.
Uniqueness
2-amino-6-cyclopropyl-4-(4-nitrophenyl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-amino-6-cyclopropyl-4-(4-nitrophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c16-8-13-12(7-14(10-1-2-10)18-15(13)17)9-3-5-11(6-4-9)19(20)21/h3-7,10H,1-2H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLDEAJBJSFNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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